(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals
(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals
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Introduction
(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate is a chiral building block of significant importance in the field of medicinal chemistry and drug development. Its molecular structure, featuring a protected amine and a primary alcohol on a stereodefined butane framework, renders it a versatile intermediate for the synthesis of complex, enantiomerically pure pharmaceutical compounds. This guide provides an in-depth technical overview of its chemical properties, synthesis, characterization, and applications, tailored for researchers, scientists, and professionals in the drug development sector. The content is structured to deliver not only factual data but also expert insights into the practical application and causality behind experimental choices, ensuring a trustworthy and authoritative resource.
Core Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate is crucial for its effective handling, reaction design, and purification. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 167216-17-3 | [1][2] |
| Molecular Formula | C9H19NO3 | [1][2] |
| Molecular Weight | 189.25 g/mol | [1][2][3] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 68-72 °C | [4] |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and ethyl acetate. | N/A |
| Storage Temperature | 2-8°C, sealed in a dry environment | [2][4] |
Expert Insight: The defined melting point range suggests a crystalline solid, which is generally easier to handle and store compared to oils or amorphous solids. Its solubility in a range of organic solvents provides flexibility in choosing reaction conditions and purification techniques like column chromatography. The recommended storage at refrigerated temperatures indicates a need to minimize potential degradation over time.
Synthesis and Stereochemical Integrity
The synthesis of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate with high enantiomeric purity is paramount for its use in pharmaceutical applications. A common and effective synthetic strategy involves the Boc-protection of the corresponding amino alcohol.
Synthetic Workflow Diagram
Caption: General workflow for the Boc-protection synthesis.
Detailed Experimental Protocol: Boc Protection of (R)-3-Aminobutan-1-ol
This protocol outlines a standard procedure for the synthesis of the title compound.
Materials:
-
(R)-3-Aminobutan-1-ol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and hexanes for chromatography
-
Silica gel
Procedure:
-
Reaction Setup: Dissolve (R)-3-aminobutan-1-ol (1.0 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution.
-
Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure (R)-tert-butyl (4-hydroxybutan-2-yl)carbamate.
Causality and Trustworthiness of the Protocol: The use of di-tert-butyl dicarbonate is a well-established and reliable method for the introduction of the Boc protecting group.[1] The presence of a base like triethylamine is essential to neutralize the acid generated during the reaction, driving it to completion. The purification by column chromatography ensures the removal of unreacted starting materials and by-products, providing a high-purity final product, which can be validated by spectroscopic methods.
Spectroscopic and Analytical Characterization
Robust analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate.
| Technique | Expected Data and Interpretation |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the tert-butyl group (a singlet around 1.4 ppm), the methyl group on the butane chain (a doublet), the methylene and methine protons of the butane backbone, and the NH and OH protons (which may appear as broad singlets).[5] |
| ¹³C NMR | The carbon NMR spectrum will display signals for all nine carbon atoms in the molecule, including the carbonyl carbon of the carbamate, the quaternary and methyl carbons of the Boc group, and the four distinct carbons of the butanol backbone.[5] |
| FT-IR | The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the carbamate, the C=O stretch of the carbamate, and C-H stretching vibrations of the alkyl groups.[6] |
| Mass Spec. | Mass spectrometry will confirm the molecular weight of the compound (189.25 g/mol ).[7] |
| Chiral HPLC | Chiral High-Performance Liquid Chromatography is the definitive method to determine the enantiomeric purity of the compound. |
Expert Insight: While ¹H and ¹³C NMR are excellent for structural confirmation and assessing overall purity, they cannot distinguish between enantiomers in a standard achiral solvent.[8] Therefore, chiral HPLC analysis is a critical quality control step to ensure the stereochemical integrity of the material, which is of utmost importance in the synthesis of chiral drugs.
Applications in Drug Discovery and Development
(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate serves as a valuable chiral intermediate in the synthesis of a wide array of pharmaceutical agents.[1] The carbamate group is a common structural motif in many approved drugs.[9]
Reaction Pathways and Synthetic Utility
Caption: Key synthetic transformations of the title compound.
Its bifunctional nature allows for selective manipulation of the hydroxyl and protected amine groups:
-
Modification of the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities.
-
Deprotection and Derivatization of the Amine: The Boc group can be readily removed under acidic conditions to liberate the free amine. This amine can then undergo various transformations such as acylation, alkylation, or sulfonylation to build more complex molecular structures.
This versatility makes it a key component in the synthesis of compounds for various therapeutic areas, including potential neuroprotective and anti-inflammatory agents.[1]
Safety, Handling, and Storage
Proper safety protocols are mandatory when working with (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate.
-
Hazard Identification: It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][12] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[12] Recommended storage temperature is 2-8°C.[2][4]
-
In case of Exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
-
Skin: Wash with plenty of soap and water.[10]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[10]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[12]
-
Always consult the material safety data sheet (MSDS) for comprehensive safety information before handling this chemical.[13]
Conclusion
(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate is a strategically important chiral building block in modern drug discovery and development. Its well-defined chemical and physical properties, coupled with established synthetic and analytical protocols, provide a reliable foundation for its use in complex synthetic campaigns. The insights provided in this guide are intended to empower researchers and scientists to confidently and effectively utilize this versatile intermediate in the pursuit of novel therapeutic agents.
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Chemsrc. CAS#:146514-31-0 | tert-Butyl (4-hydroxybutan-2-yl)carbamate. [Link]
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PubChem. tert-butyl N-(4-hydroxybut-2-enyl)carbamate. National Center for Biotechnology Information. [Link]
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Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. [https://www. .com/news/exploring-the-applications-of-tert-butyl-3-hydroxy-2-2-4-4-tetramethylcyclobutylcarbamate-in-research-103.html]([Link]. .com/news/exploring-the-applications-of-tert-butyl-3-hydroxy-2-2-4-4-tetramethylcyclobutylcarbamate-in-research-103.html)
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